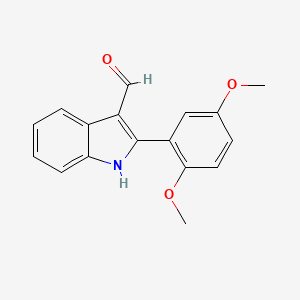

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde

Description

2-(2,5-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a carbaldehyde group at position 3 of the indole core and a 2,5-dimethoxyphenyl substituent at position 2.

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-11-7-8-16(21-2)13(9-11)17-14(10-19)12-5-3-4-6-15(12)18-17/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRUGZWPCXALJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes.

Mode of Action

This compound interacts with its targets by acting as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can result in changes in the transmission of serotonin signals, which can lead to various physiological effects.

Biochemical Pathways

serotonergic pathways in the brain. This can have downstream effects on mood, cognition, and other neurological functions.

Pharmacokinetics

Similar compounds have been shown to have anonset of action within 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration. The elimination half-life is approximately 2.48 ± 3.20 hours .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with serotonin receptors. It may influence neuronal signaling, potentially leading to changes in mood, perception, and cognition.

Analyse Biochimique

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Activité Biologique

2-(2,5-Dimethoxyphenyl)-1H-indole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and findings.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with appropriate aldehydes. The structure features an indole core substituted with a 2,5-dimethoxyphenyl group at one end and a carbaldehyde functional group at the other, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that indole derivatives can exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values ranging from 5.1 to 36.3 µM against HeLa and HL-60 cell lines, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase. Flow cytometric analyses have revealed that these compounds can lead to significant increases in apoptotic cells as well as alterations in cell cycle distribution .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been evaluated:

- Activity Against Bacteria : Certain derivatives have shown promising activity against Staphylococcus aureus, with MIC values as low as 1 µg/mL against methicillin-resistant strains (MRSA) . This suggests that modifications to the indole structure can enhance antimicrobial efficacy.

- Fungal Inhibition : Additionally, some studies have reported moderate antifungal activity against Candida albicans, further highlighting the versatility of indole derivatives in combating various pathogens .

Case Study 1: Antiproliferative Activity

A study focused on a series of indole derivatives reported that specific modifications to the indole structure significantly enhanced their antiproliferative activity. The most active compounds exhibited IC50 values below 10 µM against multiple cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of related compounds demonstrated that certain indole derivatives had notable activity against both Gram-positive and Gram-negative bacteria. The findings suggest a structure-activity relationship where specific substituents on the indole ring influence antimicrobial potency .

Research Findings Summary

| Activity Type | Cell Line/Bacteria | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 5.1 - 36.3 µM | Apoptosis via caspase activation |

| Anticancer | HL-60 | 9.5 - 36.3 µM | G2/M phase arrest |

| Antimicrobial | Staphylococcus aureus | ≤ 1 µg/mL | Bacterial cell wall disruption |

| Antifungal | Candida albicans | Variable | Disruption of fungal membrane integrity |

Comparaison Avec Des Composés Similaires

Table 1: Key Spectral Characteristics of Selected Indole Derivatives

*Note: Data for the target compound are inferred from structural analogs due to absence of direct evidence.

Implications of Structural Variations

- Electronic Effects : Methoxy groups in the target compound likely reduce electrophilicity at the aldehyde compared to EWGs (e.g., fluorine in DX-02-04), affecting reactivity in condensation or nucleophilic addition reactions.

- Spectral Signatures : The absence of EWGs in the target compound would result in upfield shifts for aromatic carbons compared to nitro- or fluoro-substituted analogs .

- In contrast, DX-02-04’s oxime group may target enzymes like indoleamine 2,3-dioxygenase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.